6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. Compounds containing pyridine and thiazole rings have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a wide range of pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, stability, and the route of administration. For instance, the presence of the pyridine and thiazole rings could potentially influence these properties .
Result of action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, making it a potential modulator of redox-sensitive enzymes. Additionally, the dihydropyridine ring can interact with calcium channels, potentially affecting calcium signaling pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing enzyme-substrate complexes and influencing enzyme kinetics .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the activity of transcription factors such as NF-κB and AP-1, which play critical roles in regulating immune responses and inflammation. By modulating these pathways, the compound can alter the expression of genes involved in cytokine production, cell proliferation, and apoptosis . Additionally, its interaction with calcium channels can impact cellular calcium homeostasis, affecting processes such as muscle contraction, neurotransmitter release, and cell motility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. The thiazole ring can chelate metal ions, potentially inhibiting metalloenzymes involved in oxidative stress responses. The dihydropyridine ring can bind to voltage-gated calcium channels, modulating their activity and influencing calcium influx into cells. This binding can lead to the activation or inhibition of downstream signaling pathways, depending on the cellular context . Furthermore, the carboxylic acid group can interact with lysine residues in histones, potentially affecting chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo hydrolysis in acidic or basic environments. Over time, its degradation products can accumulate and potentially exert different biological effects. In in vitro studies, prolonged exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce inflammation in rodent models. At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and pharmacokinetics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion transporters (OATs) and organic cation transporters (OCTs) can facilitate its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting sequences (MTS) can direct the compound to mitochondria, affecting mitochondrial function and energy metabolism .
Properties
IUPAC Name |
6-oxo-1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(2)12-14-10(7-19-12)6-15-5-9(13(17)18)3-4-11(15)16/h3-5,7-8H,6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSULXCGRVQKOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.